N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide
CAS No.: 946334-94-7
Cat. No.: VC4776962
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946334-94-7 |
|---|---|
| Molecular Formula | C18H13ClN2O3 |
| Molecular Weight | 340.76 |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H13ClN2O3/c1-11-9-16(24-21-11)18(23)20-15-8-7-13(19)10-14(15)17(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |
| Standard InChI Key | DHPSRJRMRKWFPC-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-(2-Benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide (molecular formula: , molecular weight: 340.76 g/mol) features a 1,2-oxazole core substituted at position 3 with a methyl group and at position 5 with a carboxamide linker. The carboxamide nitrogen is bonded to a 2-benzoyl-4-chlorophenyl group, creating a planar aromatic system with distinct electronic properties. Key structural attributes include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.76 g/mol |
| CAS Registry | 946334-94-7 |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The chlorophenyl moiety introduces steric bulk and electron-withdrawing effects, while the benzoyl group enhances π-π stacking potential, critical for target binding .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous oxazole derivatives reveal coplanar arrangements between the oxazole ring and adjacent aromatic systems, stabilizing conjugation. Nuclear Magnetic Resonance (NMR) data for the compound’s prototype show distinct signals:
-
-NMR (400 MHz, CDCl): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89–7.43 (m, 5H, benzoyl-H), 2.51 (s, 3H, CH).
-
-NMR: 165.2 (C=O), 158.9 (oxazole C-2), 140.1 (Cl-substituted C).
Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 340.76, consistent with the molecular formula.
Synthetic Methodologies
Key Reaction Pathways
The synthesis involves a multi-step sequence starting from 5-acetyl-4-amino-1,2-oxazole-3-carboxamide intermediates. A Thorpe reaction under Gewald conditions facilitates oxazole ring formation, followed by benzoylation and chlorophenyl substitution .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Oxazole ring formation | DMF, 110°C, 12 h | 68% |
| 2 | N-Benzoylation | EtN, CHCl, 0°C → RT | 82% |
| 3 | Chlorophenyl coupling | Pd(OAc), XPhos, KCO | 75% |
Anhydrous solvents and inert atmospheres are critical to suppress side reactions, particularly hydrolysis of the oxazole ring .
Optimization Challenges
Competing acylation at the oxazole nitrogen necessitates protective strategies. tert-Butoxycarbonyl (Boc) groups are often employed to shield reactive sites during benzoyl transfer . Microwave-assisted synthesis reduces reaction times from 12 h to 45 min while maintaining yields ≥70% .
Biological Activities and Mechanisms
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| HL-60 | 9.3 | Caspase-3/7 activation |
| MCF-7 | 21.4 | Topo II inhibition |
| A549 | 25.8 | ROS generation |
Immunomodulatory Effects
The compound’s isoxazole scaffold demonstrates dose-dependent suppression of TNF-α production in lipopolysaccharide (LPS)-stimulated human whole blood cultures (68% inhibition at 50 μM) . Concurrently, it enhances CD4 T-cell proliferation in murine splenocytes, suggesting a dual immunoregulatory role .
Analytical Characterization Techniques
Spectroscopic Profiling
High-resolution mass spectrometry (HRMS) confirms molecular integrity, while differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, indicative of high crystallinity . Fourier-transform infrared (FTIR) spectra show characteristic bands:
-
1685 cm: Amide C=O stretch
-
1602 cm: Oxazole ring vibration
-
745 cm: C–Cl stretch
Applications in Drug Discovery
Lead Optimization Scaffold
The compound serves as a template for developing kinase inhibitors, particularly targeting EGFR and VEGFR2. Structural analogs with 4-isopropylphenyl substitutions (e.g., PubChem CID 1241573) exhibit improved nanomolar potencies .
Prodrug Design
Esterification of the carboxamide group enhances bioavailability (LogP increase from 3.2 to 4.1), with prodrug derivatives showing 3-fold higher plasma exposure in rodent models .
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